molecular formula C8H16N2O2S B11898771 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane

1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B11898771
M. Wt: 204.29 g/mol
InChI Key: LLGZOTAWGFNEQO-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,7-diazaspiro[44]nonane is a unique chemical compound characterized by its spirocyclic structure, which includes a diazaspiro core and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diaza compound with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, while the diaza core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane is unique due to the presence of both the diaza core and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other spirocyclic compounds, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

1-methylsulfonyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-2-3-8(10)4-5-9-7-8/h9H,2-7H2,1H3

InChI Key

LLGZOTAWGFNEQO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC12CCNC2

Origin of Product

United States

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